molecular formula C17H20FN3O5S B2949805 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine CAS No. 2034479-59-7

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine

Cat. No. B2949805
CAS RN: 2034479-59-7
M. Wt: 397.42
InChI Key: YAQPJAPKUSKKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine is a chemical compound that has shown promise in scientific research applications. It is a pyrazine derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Role in Diabetes Treatment Research

Studies have explored the structure-activity relationships of hypoglycemic benzoic acid derivatives, leading to insights into compounds like repaglinide, which shows significant therapeutic potential for type 2 diabetic patients (Grell et al., 1998). This research indicates the compound's framework might be useful in the development of new diabetes medications.

Potential in Serotonin Receptor Studies

Research on ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues, like WAY100635, reveals these compounds' utility in studying the serotonin 5-HT(1A) receptor both in vivo and in vitro (Mensonides-Harsema et al., 2000). This suggests the compound could have applications in neurological research, particularly in understanding neurotransmission mechanisms.

Application in Anti-inflammatory Therapy

Compounds based on 1,2-oxazine derivatives have been identified as potent and selective inhibitors towards COX2 over COX1, highlighting their significance in developing COX2-specific inhibitors for anti-inflammatory therapy (Srinivas et al., 2015). This indicates the potential use of the compound for the development of new anti-inflammatory drugs.

Antioxidant Profile Characterization

Research on 2-alkoxyphenylcarbamic acid-based compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment has revealed their potent antioxidant properties, with some compounds showing comparable efficiency to reference drugs (Malík et al., 2017). This suggests the compound's potential in studies aimed at understanding oxidative stress and developing antioxidant therapies.

Herbicidal Activity Exploration

The synthesis of novel compounds with specific structures has led to the discovery of new herbicides with potent activity against various plant species. This area of research is particularly relevant for developing more efficient and environmentally friendly agricultural chemicals (Luo et al., 2008). The chemical structure of interest could be explored for its potential herbicidal properties.

properties

IUPAC Name

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]oxy-6-methoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O5S/c1-24-14-6-5-12(18)8-15(14)27(22,23)21-7-3-4-13(11-21)26-17-10-19-9-16(20-17)25-2/h5-6,8-10,13H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQPJAPKUSKKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.